molecular formula C12H16O2 B085794 Dimethylbenzylcarbinyl acetate CAS No. 151-05-3

Dimethylbenzylcarbinyl acetate

Cat. No.: B085794
CAS No.: 151-05-3
M. Wt: 192.25 g/mol
InChI Key: FLUWAIIVLCVEKF-UHFFFAOYSA-N
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Description

Dimethylbenzylcarbinyl acetate, also known as 1,1-dimethyl-2-phenylethyl acetate, is a chemical compound with the molecular formula C12H16O2. It is a colorless liquid with a floral, woody odor and is commonly used in the fragrance industry for its pleasant scent. The compound is known for its stability and versatility in various applications.

Mechanism of Action

Target of Action

Dimethylbenzylcarbinyl acetate, also known as α,α-Dimethylphenethyl acetate , is primarily used in the fragrance industry. Its primary targets are the olfactory receptors located in the nasal cavity. These receptors play a crucial role in the perception of smell.

Mode of Action

When inhaled, this compound interacts with the olfactory receptors, triggering a series of biochemical reactions that result in the perception of a floral, fruity odor . This interaction changes the conformation of the receptors, leading to a signal transduction pathway that communicates the signal to the brain.

Pharmacokinetics

Its volatility and water solubility play a role in its bioavailability to the olfactory receptors. It is easily vaporized and inhaled, and its moderate water solubility allows it to interact with the mucus in the nasal cavity and reach the olfactory receptors.

Result of Action

The primary result of this compound’s action is the perception of a sweet, floral, fruity odor . This can contribute to the overall sensory experience of a perfume, cosmetic product, or food item, enhancing its appeal to consumers.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylbenzylcarbinyl acetate is typically synthesized through the acetylation of dimethylbenzyl carbinol. One common method involves the reaction of dimethylbenzyl carbinol with acetic anhydride in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale acetylation processes. The reaction mixture is heated and stirred, and the product is purified through distillation or recrystallization. The use of advanced equipment and optimized reaction conditions ensures efficient production and high-quality output.

Chemical Reactions Analysis

Types of Reactions: Dimethylbenzylcarbinyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetate group to an alcohol group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethylbenzylcarbinyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is widely used in the fragrance industry for the formulation of perfumes, cosmetics, and personal care products.

Comparison with Similar Compounds

Dimethylbenzylcarbinyl acetate can be compared with other similar compounds, such as:

    Benzyl acetate: Similar in structure but lacks the dimethyl groups, resulting in different olfactory properties.

    Phenethyl acetate: Contains a phenethyl group instead of a dimethylbenzyl group, leading to variations in chemical reactivity and applications.

    Methyl benzoate: Another ester with different functional groups, used in different industrial applications.

Uniqueness: this compound is unique due to its specific combination of a dimethylbenzyl group and an acetate group, which imparts distinct olfactory properties and chemical reactivity. This makes it particularly valuable in the fragrance industry and for specialized research applications.

Properties

IUPAC Name

(2-methyl-1-phenylpropan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(13)14-12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUWAIIVLCVEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041877
Record name Dimethylbenzylcarbinyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Solid, White to colourless liquid or crystals at room temperature; Powerful floral, fruity aroma
Record name Benzeneethanol, .alpha.,.alpha.-dimethyl-, 1-acetate
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Record name 2-Methyl-1-phenyl-2-propanyl acetate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name alpha,alpha-Dimethylphenethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1644/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in mineral oil, most fixed oils and propylene glycol; insoluble in water, Soluble (in ethanol)
Record name alpha,alpha-Dimethylphenethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1644/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.995-1.002
Record name alpha,alpha-Dimethylphenethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1644/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

151-05-3
Record name Dimethylbenzylcarbinyl acetate
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Record name Dimethyl benzyl carbinyl acetate
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Record name Benzeneethanol, .alpha.,.alpha.-dimethyl-, 1-acetate
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Record name Dimethylbenzylcarbinyl acetate
Source EPA DSSTox
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Record name α,α-dimethylphenethyl acetate
Source European Chemicals Agency (ECHA)
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Record name DIMETHYL BENZYL CARBINYL ACETATE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Methyl-1-phenyl-2-propanyl acetate
Source Human Metabolome Database (HMDB)
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Melting Point

30 °C
Record name 2-Methyl-1-phenyl-2-propanyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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